![molecular formula C11H12N2O2 B6141901 6-methyl-3-phenyl-1,3-diazinane-2,4-dione CAS No. 85606-75-3](/img/structure/B6141901.png)
6-methyl-3-phenyl-1,3-diazinane-2,4-dione
Overview
Description
6-methyl-3-phenyl-1,3-diazinane-2,4-dione (6MPPD) is an organic compound that is widely used in the synthesis of other compounds, as well as in various scientific research applications. It is a colorless solid with a melting point of 135-140°C, and is soluble in most organic solvents. 6MPPD is an important compound for the synthesis of other compounds and for scientific research, as it is relatively stable and has a wide range of applications.
Scientific Research Applications
6-methyl-3-phenyl-1,3-diazinane-2,4-dione is widely used in scientific research applications due to its stability and wide range of applications. It is used in enzymatic assays and in the synthesis of other compounds. It is also used in the synthesis of drugs, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is used in the synthesis of fluorescent dyes, which are used in imaging techniques.
Mechanism of Action
The mechanism of action of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is not fully understood. However, it is known that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can interact with proteins and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione are not fully understood. However, it is known that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can interact with proteins and other molecules, which can lead to changes in their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-methyl-3-phenyl-1,3-diazinane-2,4-dione in laboratory experiments is its stability, which makes it suitable for a wide range of applications. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is relatively easy to synthesize and is relatively inexpensive. However, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be toxic if inhaled or ingested, and should be handled with care. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be toxic to aquatic organisms and should not be released into the environment.
Future Directions
There are many potential future directions for the use of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione in scientific research. For example, it could be further studied to determine its effects on enzymes, proteins, and other molecules. Additionally, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be used in the synthesis of novel drugs, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be used to synthesize fluorescent dyes for imaging techniques. Finally, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be further studied to determine its effects on the environment and its potential toxicity.
Synthesis Methods
6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be synthesized from the reaction of 3-phenyl-1,3-diazinane-2,4-dione (PPD) with 6-chloro-1-methyl-1,3-diazinane-2,4-dione (CMD). This reaction is usually performed in the presence of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
6-methyl-3-phenyl-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAHEYLQMRSNOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305466 | |
Record name | 6-Methyl-3-phenyldihydrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-phenyl-1,3-diazinane-2,4-dione | |
CAS RN |
85606-75-3 | |
Record name | 6-Methyl-3-phenyldihydrouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85606-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-3-phenyldihydrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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